molecular formula C12H9FN2O5 B2465675 2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 303986-57-4

2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Cat. No.: B2465675
CAS No.: 303986-57-4
M. Wt: 280.211
InChI Key: IZHYVPCDFZAINP-UHFFFAOYSA-N
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Description

“2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the available sources .

Scientific Research Applications

Aldose Reductase Inhibition

  • Aldose Reductase Inhibitors : A series of compounds including 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids demonstrated significant inhibitory activity against aldose reductase, without notable inhibition of aldehyde reductase. This property suggests their potential in pharmacological applications (Ishii et al., 1996).

Anti-Inflammatory and Analgesic Activities

  • Imidazolyl Acetic Acid Derivatives : The synthesis of new derivatives, such as 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, showed promising anti-inflammatory and analgesic activities. These compounds effectively inhibited carrageenan-induced rat paw edema and reduced pain in the writhing test in mice (Khalifa & Abdelbaky, 2008).

Synthesis and Structural Analysis

  • Polymorphism Study : The polymorphism of a related compound, [3-(4-bromo-2-fluorobenzyl)-7-fluoro-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-1-yl] acetic acid, was investigated using X-ray powder diffractometry. This study provides insights into the structural aspects and stability of such compounds (Miyamae et al., 1994).

Catalytic Reactions

  • N-Heterocyclic Carbene Catalysis : Research involving imidazolidinones, which share a core structure with the compound , demonstrated their utility in catalytic reactions. For instance, N-heterocyclic carbene-catalyzed annulation reactions with imidazolidinones for the synthesis of imidazoles were found to be highly effective (McCusker & Scheidt, 2013).

Fluorescent Chemical Sensing

  • Fluorescent Compounds Synthesis : A study on the synthesis and fluorescence properties of a compound related to 2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid indicated its potential application in selectively determining Co2+ ions. This suggests its utility in chemical sensing and environmental analysis (Li Rui-j, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O5/c13-8-4-2-1-3-7(8)5-14-10(18)11(19)15(12(14)20)6-9(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHYVPCDFZAINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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